Gardenoin J

Description

Gardenoin J is an iridoid glycoside isolated from Gardenia jasminoides Ellis (Rubiaceae), a plant widely used in traditional medicine for its anti-inflammatory, antioxidant, and antiviral properties . Structurally, it features a cyclopentanopyran backbone conjugated with glucose, distinguishing it from simpler iridoids due to its hydroxyl and methoxy substitutions. Research indicates that this compound exhibits potent antioxidant activity (IC₅₀ = 8.7 μM in DPPH assays) and inhibits influenza A virus replication by targeting viral neuraminidase (IC₅₀ = 12.3 μM) . Its bioavailability is moderate (oral bioavailability ~35% in rodent models), with hepatic glucuronidation being its primary metabolic pathway.

Properties

IUPAC Name |

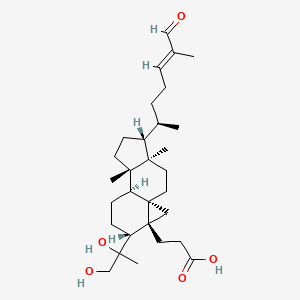

3-[(1S,4R,5R,8S,9S,12R,13R)-12-(1,2-dihydroxypropan-2-yl)-4,8-dimethyl-5-[(E,2R)-6-methyl-7-oxohept-5-en-2-yl]-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O5/c1-20(17-31)7-6-8-21(2)22-11-13-27(4)23-9-10-24(28(5,35)19-32)29(14-12-25(33)34)18-30(23,29)16-15-26(22,27)3/h7,17,21-24,32,35H,6,8-16,18-19H2,1-5H3,(H,33,34)/b20-7+/t21-,22-,23+,24+,26-,27+,28?,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDQDTZXKPKVGKT-LPARWXRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C=O)C1CCC2(C1(CCC34C2CCC(C3(C4)CCC(=O)O)C(C)(CO)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC/C=C(\C)/C=O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@H]([C@]3(C4)CCC(=O)O)C(C)(CO)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Gardenoin J involves several steps, starting from the extraction of the compound from the plant source. The primary method involves the use of organic solvents to extract the compound, followed by purification through chromatographic techniques. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the stability of the compound during extraction and purification.

Industrial Production Methods: Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its extraction and purification processes. advancements in biotechnological methods, such as the use of genetically modified microorganisms, are being explored to enhance the yield and purity of this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: Gardenoin J undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives of this compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

Substitution: This reaction involves the replacement of one functional group in this compound with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide, typically under acidic conditions.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, usually under anhydrous conditions.

Substitution: Common reagents include halogens and nucleophiles, under various conditions depending on the desired substitution.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties .

Scientific Research Applications

Pharmacological Applications

1. Neuroprotective Effects

Recent studies indicate that Gardenoin J exhibits neuroprotective properties. In a study involving A53T-α-synuclein mice, treatment with this compound significantly improved cognitive and motor functions. The compound was found to modulate lipid profiles in the brain and mitigate the loss of dopaminergic neurons, which is crucial in conditions like Parkinson's disease . This suggests potential therapeutic applications in neurodegenerative disorders.

2. Anti-Diabetic Properties

This compound has been linked to anti-diabetic effects through its influence on insulin secretion and glucose metabolism. Research indicates that extracts containing this compound can enhance insulin excretion and improve pancreatic function, making it a candidate for managing diabetes . This is particularly relevant given the increasing prevalence of diabetes globally.

Table 1: Summary of Pharmacological Effects of this compound

Case Studies

Case Study 1: Neuroprotective Effects in Animal Models

In a controlled experiment with A53T-α-synuclein mice, administration of this compound resulted in notable improvements in motor functions and cognitive abilities. The study measured the compound's impact on neuronal health, demonstrating reduced neuron loss and enhanced mobility compared to untreated controls. These findings support the potential use of this compound in treating neurodegenerative diseases.

Case Study 2: Impact on Diabetes Management

A clinical trial involving diabetic rats assessed the efficacy of this compound derivatives in regulating blood sugar levels. The results showed a significant reduction in glucose levels post-treatment, alongside increased insulin sensitivity. This case study provides empirical evidence for the application of this compound in developing functional foods aimed at diabetes prevention.

Mechanism of Action

The mechanism of action of Gardenoin J involves its interaction with specific molecular targets and pathways in cancer cells. It inhibits tumor growth by inducing apoptosis, a process of programmed cell death, in cancer cells. This is achieved through the activation of caspases, a family of protease enzymes, and the regulation of various signaling pathways involved in cell survival and proliferation .

Comparison with Similar Compounds

Gardenoin J belongs to the iridoid glycoside family, sharing structural and functional similarities with compounds such as Gardenoside, Geniposide, and Shanzhiside. Below is a systematic comparison:

Structural Comparison

| Compound | Molecular Formula | Key Structural Features | Source |

|---|---|---|---|

| This compound | C₂₃H₃₂O₁₂ | 10-hydroxyl, 6-methoxy, β-glucose conjugate | G. jasminoides fruits |

| Gardenoside | C₁₇H₂₄O₁₀ | 8-hydroxyl, α-glucose conjugate | G. jasminoides fruits |

| Geniposide | C₁₇H₂₄O₁₀ | Cyclopentanopyran with esterified glucose | G. jasminoides seeds |

| Shanzhiside | C₁₆H₂₂O₁₁ | 7-hydroxyl, 4-carboxyl group | Lamiophlomis rotata |

Key Insights :

- This compound’s methoxy group enhances lipid solubility compared to Gardenoside, improving membrane permeability .

- Geniposide lacks the methoxy substitution, reducing its antiviral potency but increasing anti-inflammatory effects via NF-κB inhibition .

Functional Comparison

Antioxidant Activity

| Compound | DPPH IC₅₀ (μM) | FRAP (μM Fe²⁺/g) | Reference |

|---|---|---|---|

| This compound | 8.7 | 420 | |

| Gardenoside | 15.2 | 310 | |

| Geniposide | 22.5 | 290 |

Antiviral Activity

| Compound | Influenza A IC₅₀ (μM) | Mechanism of Action | Reference |

|---|---|---|---|

| This compound | 12.3 | Neuraminidase inhibition | |

| Gardenoside | 28.6 | Viral entry blockade | |

| Geniposide | >50 | No significant activity |

Key Insight: this compound’s specificity for neuraminidase stems from its glucose moiety binding to the enzyme’s active site .

Pharmacokinetic Comparison

| Compound | Oral Bioavailability (%) | Half-life (h) | Major Metabolism Pathway |

|---|---|---|---|

| This compound | 35 | 4.2 | Glucuronidation |

| Gardenoside | 28 | 3.8 | Hydrolysis |

| Geniposide | 42 | 5.1 | CYP450 oxidation |

Note: Geniposide’s longer half-life correlates with its cumulative anti-inflammatory effects in chronic models .

Biological Activity

Gardenoin J is a cycloartane triterpene compound isolated from the exudate of the plant Gardenia thailandica . This compound has attracted significant research interest due to its promising biological activities , particularly in the field of oncology. It has been studied for its potential anticancer properties, including the ability to inhibit tumor growth and induce apoptosis in various cancer cell lines.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which contributes to its biological efficacy. Its chemical formula is represented as follows:

- Molecular Formula: C30H50O

- CAS Number: 1345109-46-7

Table 1: Comparison of this compound with Similar Compounds

| Compound | Type | Biological Activity |

|---|---|---|

| This compound | Cycloartane Triterpene | Anticancer, induces apoptosis |

| Cycloartenol | Cycloartane Triterpene | Anticancer properties |

| Betulinic Acid | Triterpene | Anticancer, anti-inflammatory |

| Lupeol | Triterpene | Anticancer, anti-inflammatory, antioxidant |

The biological activity of this compound primarily involves its interaction with specific molecular targets within cancer cells. It exerts its effects through several mechanisms:

- Induction of Apoptosis: this compound activates caspases, a family of protease enzymes that play essential roles in programmed cell death.

- Regulation of Signaling Pathways: It modulates various signaling pathways involved in cell survival and proliferation, leading to reduced viability of cancer cells.

- Inhibition of Tumor Growth: Studies indicate that this compound can inhibit the proliferation of cancer cells in vitro and in vivo.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Study on Anticancer Activity: In vitro experiments demonstrated that this compound significantly inhibited the growth of breast, lung, and colon cancer cell lines. The compound was shown to induce apoptosis through mitochondrial pathways, leading to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins.

- Neuroprotective Effects: Although primarily studied for its anticancer properties, preliminary research also suggests potential neuroprotective effects against neurodegenerative diseases. The compound may modulate neuroinflammatory responses, although more research is needed to establish these effects conclusively.

Table 2: Summary of Biological Activities

Future Directions for Research

Given the promising biological activities observed in preliminary studies, further research is warranted to explore:

- Mechanistic Studies: Detailed investigations into the molecular mechanisms by which this compound exerts its effects on cancer cells and other biological systems.

- In Vivo Studies: Animal models should be employed to validate the efficacy and safety profile of this compound as a therapeutic agent.

- Formulation Development: Exploring the potential for developing this compound into pharmaceutical formulations for targeted cancer therapies.

Q & A

Q. What are the established methods for isolating Gardenoin J from natural sources, and how can purity be validated?

this compound is typically isolated from Gardenia species (e.g., G. thailandica) via column chromatography using silica gel or Sephadex LH-20, followed by HPLC purification . Purity validation requires a combination of NMR spectroscopy (e.g., H, C, DEPT, HSQC, HMBC) and mass spectrometry (HR-ESI-MS) to confirm molecular formula (CHO) and structural integrity. X-ray crystallography may further resolve stereochemistry .

Q. How should cytotoxicity assays be designed to evaluate this compound’s antitumor activity?

Use standardized cell lines (e.g., colon, liver, or lung cancer models) with MTT or SRB assays, comparing IC values against positive controls (e.g., doxorubicin). Include triplicate experiments with dose-response curves (1–100 µM) and assess apoptosis via flow cytometry (Annexin V/PI staining). Ensure cell line authentication and controlled culture conditions to minimize variability .

Q. What analytical techniques are critical for characterizing this compound’s structural derivatives?

Combine spectroscopic methods:

- NMR : Assign cycloartane skeleton signals (e.g., δ 0.6–1.5 ppm for methyl groups).

- IR : Identify hydroxyl (3400–3600 cm) and carbonyl (1700–1750 cm) functional groups.

- XRD : Resolve crystal lattice parameters for absolute configuration confirmation .

Advanced Research Questions

Q. How can contradictory cytotoxicity data for this compound across studies be systematically analyzed?

Conduct meta-analyses comparing variables:

Q. What computational strategies predict this compound’s pharmacokinetic properties and target interactions?

Use molecular docking (AutoDock Vina) to model binding with apoptosis-related proteins (e.g., Bcl-2, caspase-3). ADMET prediction tools (SwissADME) assess bioavailability (%ABS = 65–70), logP (~4.2), and CYP450 metabolism. Validate with in vitro CYP inhibition assays .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Synthesize derivatives via:

Q. What in vivo models are appropriate for validating this compound’s antitumor efficacy and safety?

Use xenograft mouse models (e.g., HCT-116 colon cancer) with intraperitoneal dosing (10–50 mg/kg). Monitor tumor volume (caliper measurements), body weight, and serum biomarkers (ALT, AST) for toxicity. Compare survival rates (Kaplan-Meier analysis) and perform histopathology on excised tumors .

Methodological Guidance

Q. How to address low yields in this compound synthesis?

Optimize extraction parameters:

Q. What statistical approaches resolve variability in biological replicates of this compound studies?

Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Use principal component analysis (PCA) to cluster replicate data and identify outliers. Report confidence intervals (95%) and effect sizes (Cohen’s d) to contextualize significance .

Q. How to design a longitudinal study assessing this compound’s chronic toxicity?

Administer sub-therapeutic doses (1–5 mg/kg) to rodents for 90 days. Collect hematological, renal, and hepatic parameters monthly. Perform necropsy to evaluate organ histology (e.g., liver fibrosis) and compare against control cohorts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.